Methyl jervine-N-propionate
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Overview
Description
Methyl jervine-N-propionate is a synthetic derivative of jervine, a naturally occurring steroidal alkaloid found in the Veratrum plant species. This compound has a molecular formula of C31H45NO5 and a molecular weight of 511.6927. It is known for its complex structure, which includes multiple stereocenters and a unique arrangement of functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl jervine-N-propionate typically involves the esterification of jervine with propionic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of supercritical carbon dioxide as a solvent has been explored to enhance the efficiency and environmental sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl jervine-N-propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alcohols or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Mechanism of Action
Methyl jervine-N-propionate exerts its effects primarily through the inhibition of the Hedgehog signaling pathway. This pathway is crucial for cell differentiation and proliferation. By binding to and inhibiting the Smoothened receptor, this compound disrupts the signaling cascade, leading to reduced tumor growth and proliferation in certain cancer models . The compound’s molecular targets include various proteins involved in the Hedgehog pathway, such as Smoothened and Gli transcription factors .
Comparison with Similar Compounds
Similar Compounds
Jervine: The parent compound from which methyl jervine-N-propionate is derived. It shares similar biological activities but lacks the ester modification.
Cyclopamine: Another steroidal alkaloid from the Veratrum species, known for its potent inhibition of the Hedgehog signaling pathway.
Veratramine: A related alkaloid with similar structural features but different biological activities.
Uniqueness
This compound is unique due to its ester modification, which can influence its solubility, stability, and biological activity. This modification allows for potential improvements in drug delivery and efficacy compared to its parent compound, jervine .
Properties
CAS No. |
132943-48-7 |
---|---|
Molecular Formula |
C31H45NO5 |
Molecular Weight |
511.7 g/mol |
IUPAC Name |
methyl 3-[(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]propanoate |
InChI |
InChI=1S/C31H45NO5/c1-17-14-24-28(32(16-17)13-10-25(34)36-5)19(3)31(37-24)12-9-22-23-7-6-20-15-21(33)8-11-30(20,4)27(23)29(35)26(22)18(31)2/h6,17,19,21-24,27-28,33H,7-16H2,1-5H3/t17-,19+,21-,22-,23-,24+,27+,28-,30-,31-/m0/s1 |
InChI Key |
MXDPCHQGAQFRMD-YSKIUEDOSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)N(C1)CCC(=O)OC |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)N(C1)CCC(=O)OC |
Origin of Product |
United States |
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